molecular formula C15H12N6O2 B2802020 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-3-carboxamide CAS No. 2034286-52-5

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-3-carboxamide

Cat. No.: B2802020
CAS No.: 2034286-52-5
M. Wt: 308.301
InChI Key: DYMKYBFUAJVLCZ-UHFFFAOYSA-N
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Description

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazolopyrazine core linked to an indole carboxamide, which contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the triazolopyrazine core, followed by the introduction of the indole carboxamide moiety. Key steps may include:

    Formation of the Triazolopyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

    Attachment of the Indole Carboxamide: This step often involves coupling reactions, such as amide bond formation, using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to enhance yield and purity. This could include:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to ensure consistent quality.

    Purification Techniques: Employing methods such as recrystallization, chromatography, or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the triazolopyrazine core can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at reactive sites on the indole or triazolopyrazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Including halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the compound.

Scientific Research Applications

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide
  • N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Uniqueness

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-3-carboxamide stands out due to its unique combination of the triazolopyrazine and indole carboxamide moieties. This structural arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O2/c22-14(10-7-17-11-4-2-1-3-9(10)11)18-8-12-19-20-13-15(23)16-5-6-21(12)13/h1-7,17H,8H2,(H,16,23)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMKYBFUAJVLCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCC3=NN=C4N3C=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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